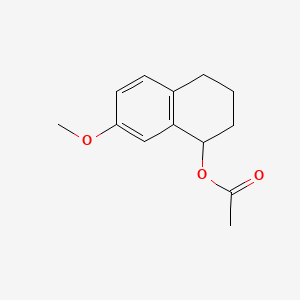

1,2,3,4-Tetrahydro-7-methoxynaphthalen-1-yl acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

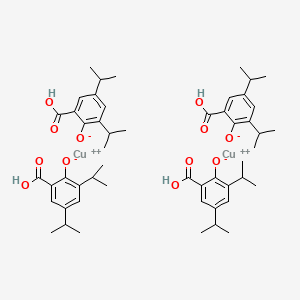

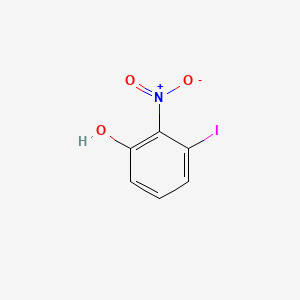

“1,2,3,4-Tetrahydro-7-methoxynaphthalen-1-yl acetate” is a chemical compound with the molecular formula C13H16O3 . It is also known as AgoMelatine IMp.II .

Synthesis Analysis

The synthesis of this compound has been mentioned in various research articles. For instance, a concise synthetic method involving a three-step approach and starting a commercially available tetralone precursor has been used to design a tetraline scaffold, which could be further elaborated into a compound library of agomelatine analogs .Molecular Structure Analysis

The molecular structure of “1,2,3,4-Tetrahydro-7-methoxynaphthalen-1-yl acetate” can be represented as a 2D Mol file or as a computed 3D SD file . The molecular weight of the compound is 220.26434 .Chemical Reactions Analysis

While specific chemical reactions involving “1,2,3,4-Tetrahydro-7-methoxynaphthalen-1-yl acetate” are not directly mentioned in the search results, related compounds such as “Naphthalene, 1,2,3,4-tetrahydro-” have been studied extensively. These studies include gas phase thermochemistry data, condensed phase thermochemistry data, phase change data, reaction thermochemistry data, Henry’s Law data, gas phase ion energetics data, IR Spectrum, Mass spectrum (electron ionization), UV/Visible spectrum, and Gas Chromatography .Applications De Recherche Scientifique

Synthesis and Crystallography : The compound has been synthesized and characterized using X-ray diffraction methods, revealing specific crystallographic parameters and contributing to the understanding of its molecular structure (Singh, 2013).

Chemistry of Adducts : Studies have shown that the compound can undergo reactions to form various adducts, including 1,4-dihydro-2-methoxy-1,4-epoxynaphthalenes and derivatives through acid-catalyzed hydrolysis, highlighting its potential in organic synthesis and chemical transformations (Baker et al., 1991).

Reactions with Other Compounds : The compound's ability to undergo condensation with other chemicals, such as citraconic anhydride and dimethyl-p-benzoquinone, has been explored. These reactions have significance in synthesizing compounds that resemble natural hormones (Sorkina, Zaretskaya, & Torgov, 1964).

Analytical Applications : The compound has been used as a fluorogenic labeling agent for high-performance liquid chromatography (HPLC) of biologically important thiols, demonstrating its utility in analytical chemistry and pharmaceutical analysis (Gatti, Cavrini, Roveri, & Pinzauti, 1990).

Biological Evaluation : Research has been conducted on synthesizing structural analogs and evaluating their biological activities, such as antimicrobial properties, suggesting potential pharmaceutical applications (Sherekar, Kakade, & Padole, 2021).

Pharmacological Research : The compound and its derivatives have been studied for binding and activity at specific receptors, indicating potential relevance in pharmacology and drug discovery (Berardi et al., 2005).

Orientations Futures

Propriétés

IUPAC Name |

(7-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl) acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-9(14)16-13-5-3-4-10-6-7-11(15-2)8-12(10)13/h6-8,13H,3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWFAIFHKNBFADF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCCC2=C1C=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl acetate | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenylbutan-1-one;hydrochloride](/img/structure/B569407.png)

![1-[10-(3-Aminopropyl)phenothiazin-2-yl]ethanone](/img/structure/B569412.png)

![(3R,5R,8S,9S,10S,13S,14S,17S)-17-[(1S)-1,2-Dihydroxyethyl]-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one](/img/structure/B569413.png)

![2,3',4,5',6-Pentakis(dihydrogen phosphate)[1,1'-biphenyl]-2,3',4,5',6-pentol](/img/no-structure.png)

![[(2R,3S,5R)-5-[2-Amino-7-[(3R,4R,5R,7S)-4-hydroxy-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-5-yl]-6-oxo-1H-purin-9-ium-9-yl]-3-butanoyloxyoxolan-2-yl]methyl butanoate](/img/structure/B569426.png)